molecular formula C18H29N5O3 B14020933 2,6-Bis[(4-methylpiperazin-1-yl)methyl]-4-nitrophenol CAS No. 95380-45-3

2,6-Bis[(4-methylpiperazin-1-yl)methyl]-4-nitrophenol

Cat. No.: B14020933
CAS No.: 95380-45-3
M. Wt: 363.5 g/mol
InChI Key: LCARYNFINKHQOB-UHFFFAOYSA-N
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Description

2,6-Bis[(4-methylpiperazin-1-yl)methyl]-4-nitrophenol (CAS: 95380-45-3) is a nitro-substituted phenolic compound featuring two 4-methylpiperazinylmethyl groups at the 2- and 6-positions of the aromatic ring. Its molecular formula is C₁₈H₂₉N₅O₃, with a molecular weight of 363.45456 g/mol . The compound is synthesized via alkylation of 2,6-bis(bromomethyl)-4-nitrophenol with 4-methylpiperazine, followed by purification under acidic conditions .

Properties

CAS No.

95380-45-3

Molecular Formula

C18H29N5O3

Molecular Weight

363.5 g/mol

IUPAC Name

2,6-bis[(4-methylpiperazin-1-yl)methyl]-4-nitrophenol

InChI

InChI=1S/C18H29N5O3/c1-19-3-7-21(8-4-19)13-15-11-17(23(25)26)12-16(18(15)24)14-22-9-5-20(2)6-10-22/h11-12,24H,3-10,13-14H2,1-2H3

InChI Key

LCARYNFINKHQOB-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)CC2=CC(=CC(=C2O)CN3CCN(CC3)C)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthesis of 4-Nitrophenol Derivative Precursors

The starting point is often 4-nitrophenol or 1-bromo-4-nitrobenzene, which undergo nucleophilic substitution with piperazine derivatives.

  • Nucleophilic Aromatic Substitution:
    1-Bromo-4-nitrobenzene reacts with 1-methylpiperazine under reflux conditions in various solvents such as N,N-dimethylformamide (DMF) or neat conditions to form 1-methyl-4-(4-nitrophenyl)piperazine derivatives.

  • Typical Conditions:

    • Temperature: 80 °C to reflux
    • Reaction Time: 5 to 26 hours
    • Catalysts/Base: Potassium carbonate (K2CO3) often used to facilitate substitution
    • Solvents: DMF, ethanol, or neat conditions.

Introduction of (4-Methylpiperazin-1-yl)methyl Groups at Positions 2 and 6

To achieve substitution at both the 2 and 6 positions of the phenol ring, a bis-alkylation approach is employed:

  • Mannich-type Reaction:
    The phenol ring is reacted with formaldehyde and 4-methylpiperazine under acidic or basic conditions to form the bis[(4-methylpiperazin-1-yl)methyl] substituents at the ortho positions (2 and 6) relative to the hydroxyl group. This method leverages the electrophilic substitution of the phenol ring facilitated by the formation of iminium ions from formaldehyde and piperazine.

  • Reaction Conditions:

    • Formaldehyde source: Paraformaldehyde or aqueous formaldehyde solution
    • Temperature: Mild heating (e.g., 40–80 °C)
    • Solvent: Typically methanol, ethanol, or aqueous mixtures
    • Time: Several hours until completion monitored by TLC or HPLC.

Reduction of Nitro Group (Optional Step Depending on Desired Final Product)

If the target is the nitro compound, this step is omitted. However, for derivatives where the nitro group is reduced to an amine (4-aminophenol derivatives), catalytic hydrogenation is performed:

  • Catalytic Hydrogenation:

    • Catalyst: 10% Palladium on activated carbon (Pd/C) or Raney Nickel
    • Solvent: Methanol or ethanol
    • Temperature: Room temperature to reflux (20 °C to 80 °C)
    • Hydrogen source: Hydrogen gas or hydrazine hydrate
    • Reaction Time: 0.5 to 18 hours depending on conditions
    • Yield: High yields reported (up to 99%).
  • Example:
    Hydrogenation of 1-methyl-4-(4-nitrophenyl)piperazine to 4-(4-methylpiperazin-1-yl)aniline with 10% Pd/C in ethanol at room temperature for 3 hours gave 99% yield.

Purification Techniques

  • Extraction: Organic solvents such as dichloromethane (CH2Cl2), ethyl acetate (EA), or mixtures with methanol (MeOH) are used to extract the product from aqueous layers.
  • Drying: Anhydrous sodium sulfate (Na2SO4) is used to dry organic phases.
  • Chromatography: Flash column chromatography with solvent systems like dichloromethane/methanol/n-hexane or petroleum ether/ethyl acetate mixtures is common for purification.
  • Recrystallization: Ethanol is often used to recrystallize the crude product to enhance purity.

Data Table Summarizing Key Preparation Steps

Step Reactants/Conditions Catalyst/Base Solvent Temperature Time Yield (%) Notes
1. Nucleophilic substitution of 1-bromo-4-nitrobenzene with 1-methylpiperazine 1-bromo-4-nitrobenzene + 1-methylpiperazine K2CO3 (optional) DMF or neat 80 °C to reflux 5–26 h 87–100 Extraction and chromatography purification
2. Mannich-type bis-alkylation of 4-nitrophenol 4-nitrophenol + formaldehyde + 4-methylpiperazine Acid or base catalyst MeOH, EtOH, or aqueous 40–80 °C Several hours Not explicitly reported Formation of 2,6-bis-substituted product
3. Catalytic hydrogenation of nitro group (optional) Nitro compound + H2 10% Pd/C or Raney Ni MeOH or EtOH 20–80 °C 0.5–18 h 92–99 Hydrazine hydrate can be used as alternative reducing agent
4. Purification Extraction, drying, chromatography, recrystallization - Various organic solvents Ambient Variable - Ensures product purity

Mechanistic Insights

  • The nucleophilic aromatic substitution is facilitated by the electron-withdrawing nitro group activating the aromatic ring toward substitution by nucleophilic amines.
  • The Mannich reaction proceeds via iminium ion formation from formaldehyde and the secondary amine, which then electrophilically attacks the ortho positions of the phenol ring, favored due to resonance stabilization and directing effects.
  • Catalytic hydrogenation reduces the nitro group to an amine through sequential hydrogen addition steps, often mediated by palladium or nickel catalysts under mild conditions.

Chemical Reactions Analysis

Reduction of the Nitro Group

The nitro group (-NO₂) at the 4-position of the phenolic ring undergoes selective reduction to form an amine (-NH₂). This reaction typically employs catalytic hydrogenation (H₂/Pd-C) or alternative reducing agents (e.g., SnCl₂/HCl).

Reaction Conditions Product Key Observations
H₂ (1 atm), Pd/C, ethanol, 50°C2,6-Bis[(4-methylpiperazin-1-yl)methyl]-4-aminophenolHigh selectivity for nitro reduction; piperazine groups remain intact.

This reduction is critical for synthesizing derivatives with enhanced biological activity, such as amine intermediates for drug development .

Nucleophilic Substitution at Piperazine Moieties

The methylpiperazine groups participate in nucleophilic substitution reactions, particularly at the tertiary amine sites. For example, alkylation or acylation reactions modify the piperazine rings:

Reagent Product Application
Ethyl bromoacetatePiperazine-acetate derivativesEnhances solubility for pharmaceutical use .
Acetyl chlorideN-Acetylpiperazine analogsModulates pharmacokinetic properties.

These substitutions are facilitated by the electron-rich nitrogen atoms in the piperazine rings, enabling tailored modifications for specific applications .

Acid-Base Reactions

The phenolic hydroxyl group (-OH) exhibits acidity (pKa ~7–8), enabling deprotonation under basic conditions to form a resonance-stabilized phenoxide ion. This property is exploited in:

  • Coordination chemistry : The phenoxide acts as a ligand for metal ions (e.g., Fe³⁺, Cu²⁺).

  • pH-sensitive applications : Structural changes in response to environmental pH .

Photodegradation and Stability

While direct photodegradation data for this compound is limited, nitrophenol derivatives generally undergo UV-induced degradation. Key pathways include:

  • Nitro group photolysis : Formation of nitrous oxide (NO) and phenolic radicals .

  • Piperazine oxidation : Generation of N-oxides under prolonged UV exposure .

Stability studies indicate the compound is stable under ambient conditions but degrades in acidic or strongly alkaline media.

Biological Interactions

Though not strictly a chemical reaction, the compound interacts with biological systems via:

  • Hydrogen bonding : The phenol and piperazine groups bind to enzyme active sites .

  • Electrostatic interactions : Protonated piperazine nitrogen atoms engage with DNA or protein targets .

Scientific Research Applications

2,6-Bis[(4-methylpiperazin-1-yl)methyl]-4-nitrophenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,6-Bis[(4-methylpiperazin-1-yl)methyl]-4-nitrophenol involves its interaction with molecular targets such as enzymes or receptors. The piperazine moieties can enhance binding affinity to these targets, while the nitrophenol core can participate in redox reactions. This compound may modulate the activity of specific proteins, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

2,6-Di-tert-butyl-4-nitrophenol (CAS: 728-40-5)

Molecular Formula: C₁₄H₂₁NO₃; Molecular Weight: 251.326 g/mol . Key Differences:

  • Substituents : Tert-butyl groups replace the 4-methylpiperazinylmethyl moieties.
  • Polarity : The tert-butyl groups increase hydrophobicity (LogP ≈ 4.5 estimated) compared to the target compound (LogP = 1.07) .
  • Applications : Primarily used as a stabilizer or antioxidant in polymers due to its steric hindrance and radical scavenging properties .
Table 1: Molecular and Physicochemical Comparison
Property 2,6-Bis[(4-methylpiperazin-1-yl)methyl]-4-nitrophenol 2,6-Di-tert-butyl-4-nitrophenol
Molecular Formula C₁₈H₂₉N₅O₃ C₁₄H₂₁NO₃
Molecular Weight (g/mol) 363.45456 251.326
Polar Surface Area (Ų) 79.01 ~45 (estimated)
LogP 1.07 ~4.5 (estimated)
Solubility Moderate in polar solvents (e.g., DMSO, water) Low in water, high in organics

2,6-Bis[(2-hydroxy-5-nitrophenyl)methyl]-4-nitrophenol (CAS: 59920-03-5)

Molecular Formula : C₂₀H₁₅N₃O₉; Molecular Weight : 441.348 g/mol .
Key Differences :

  • Substituents : Two 2-hydroxy-5-nitrophenylmethyl groups introduce additional nitro and hydroxyl functionalities.
  • Applications: Potential use as a dye intermediate or chelating agent due to multiple nitro and hydroxyl groups .
Table 2: Functional Group Impact on Properties
Property This compound 2,6-Bis[(2-hydroxy-5-nitrophenyl)methyl]-4-nitrophenol
Nitro Groups 1 3
Hydrogen Bond Donors 1 (phenolic -OH) 3 (two -OH, one phenolic)
Bioactivity Potential enzyme inhibition (piperazine moiety) Limited data; possible metal coordination
Synthetic Complexity Moderate (two-step alkylation) High (multiple nitration steps)

Piperazine-Containing Derivatives

Compounds like 5-(2,5-difluoro-4-((4-methylpiperazin-1-yl)methyl)phenyl)-N-(2-methoxybenzyl)-2-ethyl nicotinamide () share the 4-methylpiperazine motif. These derivatives exhibit antibacterial activity, suggesting that the target compound may also interact with bacterial enzymes (e.g., FabI inhibitors) .

Biological Activity

2,6-Bis[(4-methylpiperazin-1-yl)methyl]-4-nitrophenol (CAS Number: 95380-45-3) is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanism of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C18H29N5O3C_{18}H_{29}N_{5}O_{3} with a molecular weight of 363.455 g/mol. The compound features two piperazine rings and a nitrophenol moiety, which may contribute to its biological activity.

PropertyValue
Molecular FormulaC18H29N5O3
Molecular Weight363.455 g/mol
CAS Number95380-45-3
LogP1.070

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. Research indicates that compounds with similar structures can act as inhibitors for certain enzymes, including monoamine oxidase (MAO), which is crucial in neurotransmitter metabolism .

Antimicrobial Activity

Research has indicated that derivatives of nitrophenol compounds often display antimicrobial properties. For instance, similar compounds have shown effectiveness against strains like Acinetobacter baumannii and Pseudomonas aeruginosa, which are significant in clinical settings due to their resistance to multiple drugs .

Case Studies and Research Findings

  • Structure-Activity Relationship (SAR) Analysis :
    • A comprehensive SAR analysis highlighted that modifications in the piperazine ring significantly influence the biological activity of nitrophenol derivatives. Compounds with optimal substitutions exhibited enhanced affinity for target enzymes, suggesting a pathway for developing more effective therapeutics .
  • In Vitro Studies :
    • In vitro assays have been conducted to assess the cytotoxicity and growth inhibition effects of similar nitrophenol compounds on various cancer cell lines. Results indicated that certain structural features are critical for inducing apoptosis in cancer cells .
  • Potential Therapeutic Applications :
    • Given its structure, this compound may be explored for potential applications in treating neurodegenerative diseases or as an antimicrobial agent. Ongoing research aims to elucidate its specific mechanisms and therapeutic efficacy.

Q & A

Q. What are the common synthetic routes for 2,6-Bis[(4-methylpiperazin-1-yl)methyl]-4-nitrophenol?

The synthesis typically involves three key steps:

  • Bromination : Starting with 2,6-bis(bromomethyl)-4-nitrophenol, prepared via literature bromination methods (e.g., using HBr or PBr₃).
  • Nucleophilic Substitution : Reaction of the brominated intermediate with 4-methylpiperazine under nitrogen atmosphere, often catalyzed by Pd₂(dba)₃ and BINAP in toluene to facilitate C–N coupling .
  • Deprotection and Purification : Acidic or basic hydrolysis (e.g., HCl/MeOH) to remove tert-butyl protecting groups, followed by recrystallization or column chromatography for purity . Key analytical techniques: HRMS for molecular ion confirmation, ¹H/¹³C NMR for structural elucidation, and X-ray crystallography for solid-state characterization .

Q. Which analytical techniques are most effective for characterizing this compound?

  • Mass Spectrometry (HRMS) : Essential for confirming molecular weight and fragmentation patterns. For example, molecular ion peaks at m/z corresponding to [M+H]⁺ or [M–H]⁻ are critical .
  • NMR Spectroscopy : ¹H NMR resolves methylpiperazine protons (δ 2.2–2.8 ppm) and aromatic nitro groups (δ 8.0–8.5 ppm). ¹³C NMR identifies quaternary carbons adjacent to nitro groups (~150 ppm) .
  • X-ray Diffraction : Used to determine crystal packing and steric effects of the bulky 4-methylpiperazine substituents .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields during 4-methylpiperazine introduction?

Key parameters include:

  • Catalyst Selection : Pd₂(dba)₃ with BINAP enhances coupling efficiency in toluene, while Fe powder in NH₄Cl/EtOH reduces nitro groups without side reactions .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) may accelerate substitution but risk byproduct formation. Non-polar solvents (e.g., toluene) favor controlled reactivity .
  • Temperature Control : Reactions at 80–100°C balance kinetics and thermal degradation. Lower temperatures (e.g., 25°C) are preferred for acid-sensitive intermediates . Troubleshooting tip: Monitor reaction progress via TLC or in situ IR to detect incomplete substitutions or over-reduction .

Q. What mechanistic role does the nitro group play in metal-ligand interactions?

The nitro group acts as an electron-withdrawing moiety, enhancing the electrophilicity of the phenolic oxygen. In europium(III) complexes, this facilitates ligand-to-metal charge transfer (LMCT), critical for luminescence properties . For zinc(II) complexes, the nitro group stabilizes coordinated hydroxide nucleophiles, enhancing catalytic activity in phosphodiester hydrolysis . Experimental validation: Compare UV-vis spectra of nitro vs. amine derivatives to quantify LMCT efficiency .

Q. How do structural modifications (e.g., tert-butyl vs. methyl groups) impact biological or catalytic activity?

  • Steric Effects : Bulkier tert-butyl groups (as in analogs like 2,6-di-tert-butyl-4-nitrophenol) reduce coordination flexibility, diminishing catalytic activity in metal complexes .
  • Electron Donation : Methylpiperazine’s nitrogen lone pairs enhance ligand basicity, improving metal-binding affinity compared to non-aminated analogs . Case study: Antioxidant activity of piperazine derivatives correlates with substituent hydrophobicity; tert-butyl groups in 1,4-bis[(1-hydroxy-4-t-butylphenyl)methyl]piperazine improve radical scavenging .

Q. How can contradictions in spectroscopic data between studies be resolved?

  • Cross-Validation : Combine multiple techniques (e.g., HRMS + 2D NMR) to confirm assignments. For example, NOESY can resolve overlapping proton signals in crowded aromatic regions .
  • Solvent and pH Effects : Protonation states of the piperazine nitrogens (pH-dependent) alter chemical shifts. Conduct NMR in DMSO-d₆ vs. CDCl₃ to assess hydrogen bonding .
  • Crystallographic Data : Use X-ray structures to validate NMR-based conformational predictions .

Q. What are the environmental degradation pathways of this compound, and how stable is it under aqueous conditions?

  • Hydrolysis : The nitro group resists hydrolysis, but the methylpiperazine moiety may degrade under acidic conditions (pH < 3) via N-demethylation .
  • Photodegradation : UV exposure cleaves the C–N bond between the piperazine and phenol, generating 4-nitrophenol as a byproduct (confirmed by LC-MS) . Mitigation strategy: Assess stability using accelerated degradation studies (e.g., 40°C/75% RH for 6 months) with HPLC monitoring .

Methodological Resources

  • Synthetic Protocols : Refer to Pd-catalyzed coupling in and Fe-mediated reductions in .
  • Catalytic Studies : Zinc complex preparation and phosphodiester assays in .
  • Environmental Fate : Degradation modeling parameters from .

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